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Executive Summary
ATL1102 is a second-generation antisense oligonucleotide designed to treat inflammatory

conditions by targeting the CD49d subunit of Very Late Antigen-4 (VLA-4). This document

provides a comprehensive technical overview of the discovery, mechanism of action, and

clinical development history of ATL1102. It details the scientific rationale for its development,

summarizes key preclinical and clinical findings in Multiple Sclerosis (MS) and Duchenne

Muscular Dystrophy (DMD), and outlines the experimental protocols of pivotal studies.

Quantitative data from clinical trials are presented in structured tables, and key biological and

procedural pathways are visualized using Graphviz diagrams.

Discovery and Rationale
The discovery of ATL1102 is rooted in the understanding of the role of lymphocyte trafficking in

inflammatory diseases. The adhesion molecule VLA-4, expressed on the surface of

lymphocytes, plays a critical role in their migration from the bloodstream into inflamed tissues.

[1] VLA-4 is a heterodimer composed of an alpha subunit (CD49d) and a beta subunit (CD29).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15138660#bc-rfq
https://go.drugbank.com/drugs/DB04997
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The interaction of VLA-4 with its ligand, VCAM-1, on the endothelial cell surface is a key step in

this process.

In diseases like relapsing-remitting multiple sclerosis (RRMS), the migration of pathogenic

lymphocytes into the central nervous system (CNS) contributes to the formation of

inflammatory lesions and subsequent neurological damage.[1][2] Similarly, in Duchenne

muscular dystrophy (DMD), inflammation exacerbates muscle fiber damage.[3] It has been

observed that DMD patients with a higher number of T cells expressing high levels of CD49d

experience a more severe and rapid disease progression.[3][4]

This understanding led to the development of ATL1102, an antisense oligonucleotide that

specifically targets the messenger RNA (mRNA) of human CD49d.[2] By inhibiting the

production of the CD49d protein, ATL1102 aims to reduce the expression of VLA-4 on

lymphocytes, thereby impeding their ability to migrate to sites of inflammation.[1] This approach

offers a targeted immunomodulatory therapy with the potential to reduce inflammation and slow

disease progression in VLA-4 mediated disorders.[3]

Mechanism of Action
ATL1102 is a 2'-O-methoxyethyl (2'MOE) modified "gapmer" antisense oligonucleotide.[5][6] Its

mechanism of action involves the following steps:

Hybridization: ATL1102, a single-stranded nucleic acid sequence, is designed to be

complementary to a specific sequence within the 3'-untranslated region of the human CD49d

mRNA. It binds to this target mRNA through Watson-Crick base pairing.[2]

RNase H Recruitment: The central "gap" of the antisense oligonucleotide is composed of

DNA-like residues. This DNA:RNA hybrid duplex is recognized and bound by the ubiquitous

intracellular enzyme, Ribonuclease H (RNase H).[2][5]

mRNA Degradation: RNase H cleaves the RNA strand of the hybrid duplex, leading to the

degradation of the CD49d mRNA.[2][5]

Inhibition of Protein Synthesis: The destruction of the CD49d mRNA prevents it from being

translated into the CD49d protein by the cellular machinery.
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Reduced VLA-4 Expression: The subsequent reduction in the available pool of CD49d

protein leads to a decrease in the expression of functional VLA-4 on the surface of

lymphocytes.

Inhibition of Cell Adhesion and Migration: The reduced VLA-4 expression impairs the ability

of lymphocytes to adhere to the vascular endothelium and migrate into inflamed tissues.[1][2]

This targeted approach allows for the selective downregulation of a key protein involved in the

inflammatory cascade.
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Caption: Mechanism of action of ATL1102.

Preclinical Development
Preclinical studies in animal models of inflammatory diseases, including asthma and multiple

sclerosis, demonstrated the potential of antisense inhibition of VLA-4.[7][8] A murine-specific

CD49d antisense oligonucleotide was shown to reduce VLA-4 expression in inflamed lymph

nodes and spleen.[2] In the mdx mouse model of DMD, a mouse-specific CD49d ASO

demonstrated the ability to reduce CD49d mRNA expression in muscle and decrease

contraction-induced muscle damage.[5] These proof-of-concept studies provided the rationale

for advancing ATL1102 into clinical trials.

Clinical Development
ATL1102 has been investigated in Phase II clinical trials for both relapsing-remitting multiple

sclerosis (RRMS) and Duchenne muscular dystrophy (DMD).

Multiple Sclerosis (MS)
A Phase IIa, multicenter, double-blind, placebo-controlled, randomized trial was conducted to

evaluate the efficacy and safety of ATL1102 in patients with RRMS.[2]

Key Quantitative Results from the Phase IIa MS Trial
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Endpoint
ATL1102
(n=37)

Placebo (n=37)
Reduction vs.
Placebo

p-value

Cumulative new

active lesions

(weeks 4, 8, 12)

3.0 (SD 6.12) 6.2 (SD 9.89) 54.4% 0.01

Cumulative new

gadolinium-

enhancing T1

lesions

- - 67.9% 0.002

New active

lesions at week 8
2.6 (SD 5.75) 3.6 (SD 5.49) - 0.0456

Reduction in

inflammatory

brain lesions

- - 88.5% -

Reduction in

circulating

lymphocytes

~25% - - -

Data sourced from Limmroth, V. et al. Neurology, 2014.[2][5][9]

Experimental Protocol: Phase IIa MS Trial

Trial Design: A multicenter, double-blind, placebo-controlled, randomized phase II trial.[2]

Participants: 77 patients with relapsing-remitting multiple sclerosis (RRMS).[2][10]

Inclusion Criteria: Patients with RRMS.[2]

Exclusion Criteria: Not detailed in the provided search results.

Treatment Regimen: Patients received 200 mg of ATL1102 subcutaneously three times in

the first week, followed by twice-weekly injections for 7 weeks, or a placebo.[2]

Monitoring: Patients were monitored for an additional 8 weeks after the treatment period.[2]
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Primary Endpoint: The cumulative number of new active lesions (either new gadolinium-

enhancing T1 lesions or non-enhancing new or enlarging T2 lesions) at weeks 4, 8, and 12.

[2]

Secondary Endpoints: Included the cumulative number of new gadolinium-enhancing T1

lesions.[2]

Imaging: MRI scans were performed at baseline and at weeks 4, 8, 12, and 16.[2]

Safety Assessments: Monitoring of treatment-emergent adverse events.[2]
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Caption: Workflow of the Phase IIa clinical trial of ATL1102 in RRMS.

Duchenne Muscular Dystrophy (DMD)
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A Phase II, open-label clinical trial was conducted to assess the safety and tolerability of

ATL1102 in non-ambulatory patients with DMD.[7][11]

Key Quantitative Results from the Phase II DMD Trial

Endpoint Result

Safety and Tolerability

Serious Adverse Events None reported.[3][4]

Withdrawals from study None.[11]

Most Common Adverse Events
Mild injection site erythema and skin

discoloration.[5][9][11]

Efficacy (Secondary Endpoints)

Performance of Upper Limb (PUL2.0) Stabilization of muscle function.[12]

Grip and Pinch Strength Improvements observed.[11][13]

MRI Fat Fraction Stabilization observed.[12]

CD3+CD49d+ T lymphocytes
Statistically significant increase 4 weeks post-

treatment.[5][9]

Data sourced from various press releases and publications.[3][4][5][9][11][12][13]

Experimental Protocol: Phase II DMD Trial

Trial Design: An open-label, single-arm, phase II clinical trial.[7][11]

Participants: 9 non-ambulatory boys with DMD, aged between 10 and 18 years.[7][13]

Inclusion Criteria: Non-ambulatory DMD patients.[11][14]

Exclusion Criteria: Not detailed in the provided search results.

Treatment Regimen: 25 mg of ATL1102 administered weekly via subcutaneous injection for

24 weeks.[7][13]
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Primary Endpoint: To assess the safety and tolerability of ATL1102.[3][11]

Secondary Endpoints: Included the impact on T-cell populations and efficacy as measured

by standard muscle strength and function tests (e.g., PUL2.0, MyoGrip, MyoPinch).[11]

Safety Assessments: Monitoring for adverse events.[11]

It is important to note that a subsequent Phase 2b study of avicursen (ATL1102) in non-

ambulant boys with DMD failed to show a difference between the drug and placebo, and the

open-label extension of this trial was stopped.[14]

Safety and Tolerability
Across the Phase II trials in both MS and DMD, ATL1102 was generally well-tolerated.[2][11]

The most common treatment-emergent adverse events were mild to moderate injection site

reactions, such as erythema.[2][11] In the MS trial, a decrease in platelet counts was observed,

which returned to the normal range after dosing was completed.[2] No serious adverse events

were reported in the initial Phase II DMD trial.[3][4]

Conclusion
ATL1102 is a targeted antisense therapy that has demonstrated a clear mechanism of action

and biological activity in downregulating VLA-4 expression. In a Phase IIa trial for RRMS, it

significantly reduced the number of new active brain lesions, providing proof-of-concept for this

therapeutic approach in neuroinflammatory disorders.[2] The initial Phase II trial in non-

ambulatory DMD patients showed a favorable safety profile and encouraging trends in the

stabilization of muscle function and strength.[11] However, a subsequent placebo-controlled

trial in DMD did not meet its efficacy endpoints.[14] Further investigation is required to fully

elucidate the therapeutic potential of ATL1102 in these and other inflammatory conditions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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